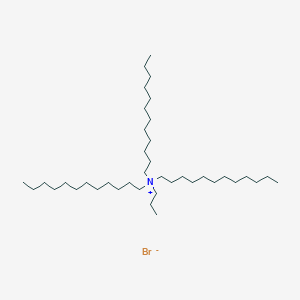
N,N-Didodecyl-N-propyldodecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didodecyl-N-propyldodecan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a phase transfer catalyst. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic ammonium head, making it effective in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-N-propyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of dodecylamine with 1-bromododecane and propyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or toluene, with the presence of a base like sodium hydroxide to neutralize the formed hydrogen bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Didodecyl-N-propyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions often include moderate temperatures and the presence of a solvent like ethanol or water.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, usually under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: The major products are typically the corresponding substituted ammonium compounds.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Reduction Reactions: Reduction usually results in the formation of the corresponding amine or alkane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Didodecyl-N-propyldodecan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the preparation of nanoparticles and as a surfactant in emulsion polymerization.
Biology: In biological research, this compound is used as a detergent to solubilize proteins and lipids. It is also utilized in the preparation of liposomes and other vesicular systems for drug delivery studies.
Medicine: The compound has potential applications in drug formulation and delivery, particularly in enhancing the solubility and stability of hydrophobic drugs. It is also being investigated for its antimicrobial properties.
Industry: Industrially, this compound is used in the formulation of cleaning agents, disinfectants, and fabric softeners. Its surfactant properties make it valuable in various applications, including oil recovery and wastewater treatment.
Mecanismo De Acción
The mechanism of action of N,N-Didodecyl-N-propyldodecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil phases, thereby stabilizing emulsions and dispersions. In biological systems, it interacts with lipid membranes, disrupting their structure and increasing permeability. This action is particularly useful in solubilizing membrane proteins and enhancing drug delivery.
Comparación Con Compuestos Similares
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- Di-n-dodecyl dimethylammonium bromide
- Dodecyltrimethylammonium bromide
Comparison: N,N-Didodecyl-N-propyldodecan-1-aminium bromide is unique due to its specific combination of long hydrophobic chains and a propyl group, which enhances its surfactant properties compared to similar compounds. While other quaternary ammonium compounds like N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide and dodecyltrimethylammonium bromide also exhibit surfactant properties, the presence of the propyl group in this compound provides additional steric hindrance, potentially leading to different interaction profiles and applications.
Propiedades
Número CAS |
54884-44-5 |
|---|---|
Fórmula molecular |
C39H82BrN |
Peso molecular |
645.0 g/mol |
Nombre IUPAC |
tridodecyl(propyl)azanium;bromide |
InChI |
InChI=1S/C39H82N.BrH/c1-5-9-12-15-18-21-24-27-30-33-37-40(36-8-4,38-34-31-28-25-22-19-16-13-10-6-2)39-35-32-29-26-23-20-17-14-11-7-3;/h5-39H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
COORVQLHJGAVKD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
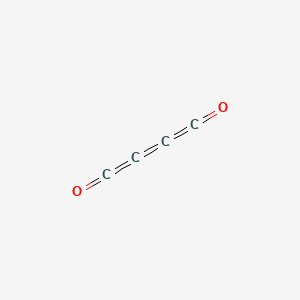
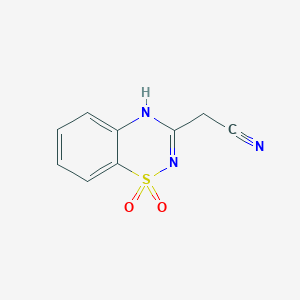


![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

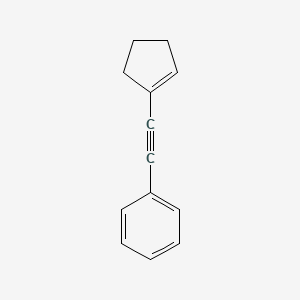

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)

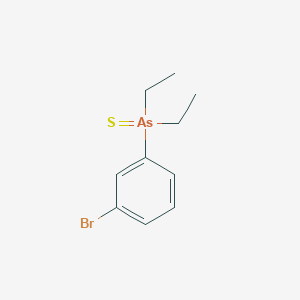
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
